What is the exact chemical structure of octafluoropentane-2,3-dione?
What is the exact chemical structure of octafluoropentane-2,3-dione?
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of octafluoropentane-2,3-dione, a highly fluorinated vicinal diketone. While specific experimental data for this compound is not extensively documented in public literature, this guide establishes its precise chemical structure based on its nomenclature and molecular formula. We will delve into its key chemical identifiers, and based on established principles of organofluorine chemistry, we will explore plausible synthetic pathways, expected spectroscopic characteristics, and anticipated chemical properties. This document aims to serve as a foundational resource for researchers interested in the unique reactivity and potential applications of this and similar perfluorinated diketones in fields such as medicinal chemistry and materials science.
Chemical Identity and Structure
Octafluoropentane-2,3-dione is a perfluorinated ketone with the chemical formula C₅F₈O₂.[1][2] The nomenclature indicates a five-carbon pentane backbone with ketone (oxo) groups at the second and third positions. The prefix "octafluoro" signifies the presence of eight fluorine atoms.
Based on this information, the precise chemical structure is 1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione . This structure consists of a trifluoromethyl group (CF₃) at one end, a pentafluoroethyl group (C₂F₅) at the other, and the vicinal dione functionality (-C(=O)C(=O)-) in the center.
Chemical Identifiers
To facilitate unambiguous identification and database searching, the following identifiers have been determined for 1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione:
| Identifier | Value |
| IUPAC Name | 1,1,1,4,4,5,5,5-Octafluoropentane-2,3-dione |
| CAS Number | 74728-95-3[1][2] |
| Molecular Formula | C₅F₈O₂[1][2] |
| SMILES | FC(F)(F)C(=O)C(=O)C(F)(F)C(F)(F)F |
| InChI | InChI=1S/C5F8O2/c6-2(7,1(11)12)3(8,9)5(14,15)16 |
Structural Diagram
A 2D representation of the chemical structure of 1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione is provided below.
Caption: 2D Structure of Octafluoropentane-2,3-dione
Plausible Synthetic Methodologies
Claisen Condensation
A common method for the synthesis of β-diketones is the Claisen condensation.[3] This could potentially be adapted for a vicinal diketone. A plausible route would involve the condensation of a perfluoroalkyl ester with a perfluoroalkyl ketone in the presence of a strong base.
Conceptual Workflow: Claisen-type Condensation
Caption: Conceptual workflow for Claisen-type condensation.
Experimental Considerations:
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Choice of Base: Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used. The choice of base is critical to deprotonate the α-carbon of the ketone without significant side reactions.
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Solvent: Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (THF) are typically employed to prevent quenching of the base and intermediate enolates.
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Reaction Temperature: These reactions are often initiated at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.
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Purification: Purification of the resulting fluorinated diketone can sometimes be achieved via the formation of a copper(II) chelate, which can be precipitated and then decomposed with acid to yield the pure diketone.[4]
Oxidation of a Fluorinated α-Hydroxy Ketone
Another potential route involves the synthesis of an appropriate α-hydroxy ketone precursor followed by oxidation.
Conceptual Workflow: Oxidation Route
Caption: Conceptual workflow for the oxidation of an α-hydroxy ketone.
Experimental Considerations:
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Precursor Synthesis: The synthesis of the α-hydroxy ketone precursor would be a multi-step process, potentially involving Grignard-type reactions with perfluorinated starting materials.
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Oxidizing Agent: A variety of mild to moderate oxidizing agents could be employed, such as pyridinium chlorochromate (PCC), or conditions for a Swern or Dess-Martin periodinane oxidation. The choice of oxidant is crucial to avoid degradation of the fluorinated substrate.
Anticipated Spectroscopic and Physical Properties
The presence of extensive fluorination is expected to significantly influence the spectroscopic and physical properties of octafluoropentane-2,3-dione.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹⁹F NMR | This would be the most informative technique. Distinct multiplets for the CF₃ and C₂F₅ groups would be expected. The chemical shifts and coupling constants would be characteristic of these perfluoroalkyl groups adjacent to a carbonyl system. |
| ¹³C NMR | The spectrum would show five distinct carbon signals. The carbonyl carbons would appear at low field (downfield). The carbons bearing fluorine atoms would exhibit splitting due to C-F coupling. |
| Infrared (IR) | Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the C=O stretching of the diketone functionality would be prominent. Strong C-F stretching bands would also be observed, typically in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable. A characteristic fragmentation pattern involving the loss of CO, CF₃, and C₂F₅ groups would be expected. |
Physical Properties
The high degree of fluorination in octafluoropentane-2,3-dione is anticipated to result in the following physical properties:
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High Density: Fluorinated organic compounds are generally denser than their hydrocarbon counterparts.
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Low Boiling Point: Despite a relatively high molecular weight, the weak intermolecular forces (van der Waals forces) between perfluorinated molecules typically result in lower boiling points compared to hydrocarbons of similar mass.
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Low Surface Tension: Perfluorinated compounds are known for their very low surface tensions.
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Immiscibility with Hydrocarbons and Water: It is expected to be largely immiscible with both polar (water) and nonpolar (hydrocarbon) solvents, exhibiting "fluorous" phase behavior.
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High Electronegativity: The electron-withdrawing fluorine atoms will render the carbonyl carbons highly electrophilic.
Potential Reactivity and Applications
The unique electronic properties conferred by the perfluoroalkyl groups suggest that octafluoropentane-2,3-dione would be a highly reactive and potentially valuable building block in organic synthesis and drug discovery.
Electrophilicity and Hydrate Formation
The strong electron-withdrawing effect of the eight fluorine atoms will significantly increase the electrophilicity of the two adjacent carbonyl carbons. This enhanced reactivity makes them susceptible to nucleophilic attack. It is also plausible that, in the presence of water, octafluoropentane-2,3-dione could exist in equilibrium with its hydrate form, where one or both carbonyls have added a water molecule.[3]
Use in Medicinal Chemistry
Fluorinated diketones are being investigated as potential "warheads" for reversible covalent drugs.[5][6][7] The ability of the diketone to form reversible covalent bonds with nucleophilic residues (such as cysteine or lysine) on target proteins is an area of active research. The high electrophilicity of octafluoropentane-2,3-dione makes it an interesting candidate for such applications.
Logical Relationship: Application in Drug Discovery
Caption: Relationship between structure, properties, and application.
Precursor in Heterocyclic Synthesis
Vicinal diketones are valuable precursors for the synthesis of a wide range of heterocyclic compounds, such as quinoxalines (from reaction with o-phenylenediamines) and pyrazines. The resulting fluorinated heterocycles could have interesting biological or material properties.
Safety and Handling
While a specific Safety Data Sheet (SDS) for octafluoropentane-2,3-dione is not widely available, general precautions for handling highly fluorinated and reactive carbonyl compounds should be followed.
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Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. Work should be conducted in a well-ventilated fume hood.
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Inhalation: Avoid inhaling vapors. Highly fluorinated compounds can have anesthetic effects at high concentrations.
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Skin and Eye Contact: Avoid contact with skin and eyes. The high reactivity of the diketone functionality could cause irritation or burns.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and nucleophiles.
Conclusion
Octafluoropentane-2,3-dione represents an intriguing yet under-documented member of the perfluorinated diketone family. Its deduced structure, 1,1,1,4,4,5,5,5-octafluoropentane-2,3-dione, points towards a molecule with significant electrophilic character at its carbonyl centers. While specific experimental data remains elusive, this guide provides a solid foundation for its chemical identity and outlines plausible synthetic strategies and expected properties based on the established chemistry of related fluorinated compounds. The potential of this and similar molecules in the development of novel therapeutics and advanced materials warrants further investigation by the scientific community.
References
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OCTAFLUOROPENTANE-2,3-DIONE — Chemical Substance Information. NextSDS. [Link]
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Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. PubMed. [Link]
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Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. Tel Aviv University. [Link]
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Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
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Zafrani, Y., et al. (2025). The Reactivity of α-Fluorinated Mono- and Diketones Uncovers their Potential as Electrophilic Warheads for Reversible Covalent Drugs. European Journal of Organic Chemistry, 28(35), e202500380. [Link]
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A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. (2018). Beilstein Journal of Organic Chemistry, 14, 3036-3043. [Link]
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The Theoretical and Experimental Investigation of the Fluorinated Palladium β-Diketonate Derivatives: Structure and Physicochemical Properties. (2022). International Journal of Molecular Sciences, 23(19), 11847. [Link]
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Synthesis of trans-2-(Disubstituted-amino)alkenyl Polyoxyperfluoroalkyl Ketones from Tertiary Amines and Perfluoroalkyl Ether Carboxylates. (2025). Chinese Journal of Chemistry, 43, 1847-1854. [Link]
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74728-95-3_OCTAFLUOROPENTANE-2,3-DIONE【结构式性质英文】. 化源网 (Huaxueyuan). [Link]
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